molecular formula C17H19N3O5 B2728347 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 2109589-83-3

2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B2728347
M. Wt: 345.355
InChI Key: WCHDKPYTCJWEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C17H19N3O5 and its molecular weight is 345.355. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has focused on the synthesis of compounds with variations to the pyrimidine ring, showing potential in anticancer applications. One study highlighted the design and synthesis of certain acetamide derivatives, with one compound exhibiting cancer cell growth inhibition against several cancer cell lines, suggesting its potential as a new anticancer agent (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities in preclinical studies. These compounds were effective as cyclooxygenase inhibitors, with some demonstrating higher inhibitory activity on COX-2 selectivity and comparable or superior efficacy to standard drugs in analgesic and anti-inflammatory tests (Abu‐Hashem et al., 2020).

Radioligand Imaging

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported for their selective binding to the translocator protein (18 kDa), which is significant for imaging applications in positron emission tomography (PET). Among these, a specific compound with a fluorine atom in its structure was synthesized for labeling with fluorine-18, enabling in vivo imaging and offering potential in the study of various neurological conditions (Dollé et al., 2008).

Antimicrobial Activity

Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated promising antimicrobial agents. These compounds exhibited good antibacterial and antifungal activities, suggesting their potential as new antimicrobial drugs (Hossan et al., 2012).

properties

IUPAC Name

2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-24-8-7-18-13(21)9-20-12-10-25-16(22)14(12)15(19-17(20)23)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHDKPYTCJWEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide

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